L-Buthionine-(S,R)-sulfoximine hydrochloride

Description

L-Buthionine-(S,R)-sulfoximine hydrochloride (BSO-HCl) is a potent, cell-permeable, and irreversible inhibitor of γ-glutamylcysteine synthetase (γ-GCS), the rate-limiting enzyme in glutathione (GSH) biosynthesis . By depleting intracellular GSH, BSO-HCl enhances oxidative stress and sensitizes cancer cells to chemotherapeutic agents, radiation, and ferroptosis inducers. Its IC50 values vary across cancer types: 1.9 μM in melanoma, 8.6 μM in breast cancer, and 29 μM in ovarian cancer . BSO-HCl is widely used in preclinical studies to investigate GSH-dependent pathways in cancer, neurodegenerative diseases, and oxidative stress responses .

Properties

IUPAC Name |

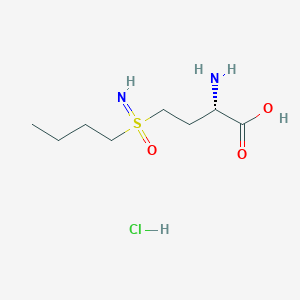

(2S)-2-amino-4-(butylsulfonimidoyl)butanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O3S.ClH/c1-2-3-5-14(10,13)6-4-7(9)8(11)12;/h7,10H,2-6,9H2,1H3,(H,11,12);1H/t7-,14?;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMWPIVFRJOQKNQ-QNURJZHJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=N)(=O)CCC(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCS(=N)(=O)CC[C@@H](C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Reaction Mechanism

The synthesis begins with L-buthionine (CHNOS), a non-proteinogenic amino acid with a four-carbon alkyl chain. The critical step is the sulfoximation of the thioether group in buthionine, which converts the sulfur atom into a sulfoximine moiety. This transformation is achieved via reaction with hydroxylamine-O-sulfonic acid (HOSA) under alkaline conditions. The reaction proceeds as follows:

The stereochemistry of the sulfoximine group (S,R configuration) is controlled by the reaction conditions, including temperature and pH. Post-synthesis, the free base is converted to the hydrochloride salt using concentrated hydrochloric acid (HCl).

Stepwise Synthesis Protocol

A detailed protocol derived from Griffith et al. (1979) and manufacturer data is outlined below:

Step 1: Sulfoximation of L-Buthionine

-

Reagents : L-buthionine (1 equiv), hydroxylamine-O-sulfonic acid (1.2 equiv), sodium hydroxide (NaOH) for pH adjustment.

-

Conditions :

-

Solvent: Deionized water.

-

Temperature: 25°C (room temperature).

-

Reaction Time: 24–48 hours.

-

pH: Maintained at 8.5–9.5 using NaOH.

-

Step 2: Hydrochloride Salt Formation

-

The sulfoximine free base is isolated via filtration and dissolved in a minimal volume of water.

-

Concentrated HCl is added dropwise until pH ≈ 2.0.

-

The solution is evaporated under reduced pressure to yield a white crystalline solid.

Step 3: Purification

-

Recrystallization : The crude product is recrystallized from a mixture of ethanol and water (3:1 v/v) to achieve >98% purity.

-

Drying : The crystals are vacuum-dried at 40°C for 24 hours.

Optimization and Yield Analysis

Reaction Efficiency and Yield

Key parameters influencing yield and purity include pH control, reagent stoichiometry, and recrystallization conditions. Data from industrial-scale syntheses are summarized below:

| Parameter | Optimal Range | Yield (%) | Purity (%) |

|---|---|---|---|

| HOSA Equivalents | 1.2–1.5 | 85–90 | 95–98 |

| pH During Sulfoximation | 8.5–9.5 | 88 | 97 |

| Recrystallization Solvent | Ethanol:Water (3:1) | 75 | >98 |

Stereochemical Control

The (S,R) configuration of the sulfoximine group is critical for γ-GCS inhibition. Stereoselectivity is achieved through:

-

Alkaline Conditions : Favors the formation of the (S,R) diastereomer over (R,S).

-

Crystallization-Induced Asymmetric Transformation : Repeated recrystallization enhances diastereomeric excess to >99%.

Analytical Characterization

BSO hydrochloride is characterized using multiple techniques to confirm identity and purity:

Spectroscopic Data

Chromatographic Purity

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 258.77 g/mol |

| Solubility (HO) | 100 mg/mL (386 mM) |

| Melting Point | 210–212°C (dec.) |

Industrial-Scale Production and Quality Control

Manufacturers such as STEMCELL Technologies and GlpBio adhere to Good Manufacturing Practices (GMP) for large-scale synthesis. Key considerations include:

-

Raw Material Sourcing : Pharmaceutical-grade L-buthionine and HOSA.

-

In-Process Testing : Monitoring pH, reaction completion (via TLC), and intermediate purity.

-

Stability Studies : BSO hydrochloride is stored at -20°C in airtight, light-resistant containers to prevent degradation.

Comparative Analysis of Synthesis Methods

While the Griffith method dominates industrial production, alternative approaches have been explored:

Enzymatic Sulfoximation

Chemical Reactions Analysis

Types of Reactions

L-BSO hydrochloride primarily undergoes oxidation and substitution reactions. The compound’s sulfoximine group is particularly reactive, making it susceptible to various chemical transformations .

Common Reagents and Conditions

Common reagents used in reactions involving L-BSO hydrochloride include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .

Major Products Formed

The major products formed from reactions involving L-BSO hydrochloride depend on the specific reagents and conditions used. For instance, oxidation reactions may yield sulfoxide derivatives, while substitution reactions can produce various substituted sulfoximine compounds .

Scientific Research Applications

Overview

L-Buthionine-(S,R)-sulfoximine hydrochloride is a potent inhibitor of gamma-glutamylcysteine synthetase, the enzyme responsible for the first step in glutathione synthesis. By inhibiting this enzyme, BSO effectively depletes cellular glutathione levels, leading to increased oxidative stress. This property makes it a valuable tool in various research contexts, including cancer therapy and studies on oxidative stress.

Scientific Research Applications

-

Cancer Research :

- BSO has been utilized to enhance the efficacy of chemotherapeutic agents by depleting glutathione levels in cancer cells, making them more susceptible to oxidative damage. For instance, studies have shown that BSO increases the toxicity of drugs like nifurtimox and benznidazole against Trypanosoma cruzi by reducing the concentration of these drugs required to inhibit parasite growth .

-

Neurobiology :

- Research indicates that BSO can induce oxidative stress in neuronal cells, allowing scientists to study neurodegenerative processes and potential therapeutic interventions . The compound's ability to modulate glutathione levels provides insights into mechanisms underlying diseases such as Alzheimer's and Parkinson's.

-

Toxicology Studies :

- BSO is employed to investigate the effects of oxidative stress on various tissues. For example, its administration in rodent models has been shown to significantly decrease tissue glutathione levels across multiple organs (e.g., liver and kidney), facilitating research into the protective roles of antioxidants against toxic substances .

Table 1: Effects of L-Buthionine-(S,R)-sulfoximine on Glutathione Levels in Various Tissues

| Tissue | Control Glutathione Level (%) | Glutathione Level After BSO Treatment (%) | Reference |

|---|---|---|---|

| Liver | 100 | 41 | |

| Pancreas | 100 | 42 | |

| Kidney | 100 | 27 | |

| Brain | 100 | Not significantly affected |

This table summarizes findings from studies demonstrating the impact of BSO on glutathione levels across different tissues in animal models.

Table 2: Enhanced Drug Efficacy with L-Buthionine-(S,R)-sulfoximine

| Drug | Initial Concentration (µM) | Concentration with BSO (µM) | Reference |

|---|---|---|---|

| Nifurtimox | 14.0 | 9.0 | |

| Benznidazole | 43.6 | 24.1 |

This table illustrates how BSO can reduce the effective concentration of certain drugs needed to achieve therapeutic effects against parasites.

Mechanism of Action

L-BSO hydrochloride exerts its effects by irreversibly inhibiting gamma-glutamylcysteine synthetase, the enzyme responsible for the first step in glutathione biosynthesis. This inhibition leads to a significant reduction in cellular glutathione levels, resulting in increased oxidative stress. The oxidative stress, in turn, triggers various cellular responses, including apoptosis and DNA damage .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Diastereomers of BSO

BSO exists as four stereoisomers due to chiral centers at the sulfoximine group. The (S,R)-isomer (BSO-HCl) exhibits the highest inhibitory activity against γ-GCS, while other isomers (e.g., R,S or S,S) show reduced potency. Analytical methods, such as capillary electrophoresis and HPLC, are required to resolve these diastereomers . For example:

- L-Buthionine-(R,S)-sulfoximine: This isomer is less active and often used as a control in studies. Encapsulation in dendrimer nanoformulations improves its release profile, achieving 80% cumulative release at pH 7.4 within 48 hours .

- Clinical Relevance : Only the (S,R)-isomer is utilized therapeutically due to its specificity and potency .

Table 1: Activity of BSO Diastereomers

| Isomer | γ-GCS Inhibition (Ki) | GSH Depletion Efficiency | Clinical Use |

|---|---|---|---|

| (S,R)-BSO-HCl | < 100 μM | High | Yes |

| (R,S)-BSO | > 500 μM | Low | No |

| Other isomers | Inactive | Negligible | No |

Racemic Mixture: d,l-Buthionine-(S,R)-sulfoximine

The racemic form (d,l-BSO) combines both enantiomers but retains GSH-depleting activity. Key differences include:

- In Vivo Efficacy : d,l-BSO at 300–600 mg/kg/day reduces tumor GSH by >95% and reverses multidrug resistance (MDR) in MRP-expressing tumors when combined with doxorubicin .

- Selectivity : Unlike P-glycoprotein inhibitors, d,l-BSO specifically targets MRP-mediated resistance without enhancing host toxicity .

- Limitations : Lower stereochemical purity compared to BSO-HCl may reduce consistency in experimental outcomes .

Novel γ-GCS Inhibitors Identified via Virtual Screening

To address BSO’s limitations (e.g., access restrictions and resistance mechanisms), novel γ-GCS inhibitors with distinct chemical structures have been identified:

- NCI Database Compounds : 51 candidates were screened using a 3D molecular model of γ-GCS. Four compounds depleted GSH, and two sensitized tumor cells to melphalan .

- Advantages : These inhibitors avoid stereochemical complexities and may overcome Nrf2-mediated resistance, a pathway upregulated in BSO-treated cells .

Table 2: Comparison of BSO-HCl and Novel γ-GCS Inhibitors

| Parameter | BSO-HCl | Novel Inhibitors (e.g., NCI compounds) |

|---|---|---|

| Chemical Structure | Sulfoximine-based | Diverse (non-sulfoximine) |

| Resistance Mechanisms | Nrf2 activation | Not yet characterized |

| Clinical Stage | Preclinical/Phase I | Preclinical |

| Specificity | High for γ-GCS | Variable |

Functional Comparisons with Indirect Modulators

Arsenic Disulfide

Arsenic disulfide synergizes with BSO-HCl in 2D and 3D breast cancer models, enhancing ferroptosis via dual GSH depletion and ROS generation . This contrasts with BSO-HCl’s standalone use, which primarily sensitizes cells to exogenous agents.

Biological Activity

L-Buthionine-(S,R)-sulfoximine hydrochloride (BSO) is a potent inhibitor of glutathione (GSH) synthesis, widely studied for its biological activity, particularly in the context of cancer therapy and oxidative stress. This article delves into the mechanisms by which BSO exerts its biological effects, its role in drug resistance, and its potential therapeutic applications.

Inhibition of GSH Synthesis

BSO specifically inhibits the enzyme γ-glutamylcysteine synthetase, which is crucial for the synthesis of GSH. This inhibition leads to a significant depletion of intracellular GSH levels, resulting in increased oxidative stress due to the accumulation of reactive oxygen species (ROS) . The depletion of GSH has been linked to various cellular responses, including apoptosis and necrosis.

Cell Death Induction

Research indicates that BSO-induced GSH depletion triggers cell death pathways in various cell types. For instance, in heart-derived H9c2 cells, BSO treatment resulted in a marked increase in ROS production and subsequent activation of caspases, leading to cell death . The study demonstrated that ROS generation was significantly reduced when GSH levels were restored using glutathione monoethyl ester (GME), indicating that the cytotoxic effects of BSO are primarily mediated through oxidative stress.

Pharmacodynamics and Clinical Applications

Enhancing Chemotherapy Efficacy

BSO has been investigated for its ability to enhance the efficacy of chemotherapeutic agents by reversing drug resistance mechanisms. In a study involving athymic nude mice with multidrug-resistant tumors, BSO treatment led to a significant reduction in GSH levels within tumors. When combined with doxorubicin, BSO restored the drug's effectiveness against MRP-expressing tumors . The overall response rate improved significantly with the combination therapy, highlighting BSO's potential as an adjuvant in cancer treatment.

Phase I Clinical Trials

A Phase I study assessed the safety and tolerability of continuous infusion of BSO combined with melphalan in patients with advanced cancers. The results indicated that BSO effectively depleted tumor GSH levels while maintaining minimal toxicity . This finding supports the notion that BSO can be safely integrated into treatment regimens aimed at enhancing chemotherapy outcomes.

Case Studies and Research Findings

Q & A

Q. Answer :

- Methodological Approach :

- Cell-Specific Factors : Variability in γ-GCS expression, compensatory antioxidant pathways (e.g., thioredoxin), or differential uptake of the inhibitor may explain IC50 differences. Validate using siRNA knockdown of γ-GCS to confirm target specificity .

- Assay Conditions : Ensure consistency in assay duration (e.g., 24–48 hours), serum conditions (which may affect GSH synthesis), and normalization to cell viability (via Annexin V/propidium iodide staining) .

What are optimal in vivo dosing protocols for inducing oxidative stress in animal models?

Q. Answer :

- Basic Protocol :

Administer a single intraperitoneal injection of 6 mmol/kg this compound to BALB/c mice. Sacrifice animals at 0.5–24 hours post-treatment to assess acute oxidative stress markers (e.g., plasma NGF levels, striatal neuron NGF/TrkA/Akt pathway activation) . - Advanced Consideration :

For chronic models, use lower doses (e.g., 2–4 mmol/kg) over multiple days to mimic prolonged GSH depletion, as seen in studies of cataracts and mitochondrial damage . Monitor tissue-specific GSH depletion (e.g., liver, lung, brain) via HPLC or LC-MS .

How to validate the specificity of this compound as a γ-GCS inhibitor?

Q. Answer :

- Control Experiments :

Use the inactive diastereomer L-buthionine-R-sulfoximine, which does not inhibit γ-GCS, to rule off-target effects. In newborn rats, this isomer does not induce oxidative stress or mortality . - Biochemical Validation :

Measure γ-GCS activity directly in lysates via a coupled assay with glutamate, cysteine, ATP, and detection of ADP production. Compare inhibitor-treated vs. untreated samples .

What are best practices for combining this compound with other therapies to enhance chemosensitivity?

Q. Answer :

- Basic Protocol :

Pre-treat cells with 1–10 μM inhibitor for 24 hours before adding chemotherapeutic agents (e.g., cisplatin). Synergy can be assessed via Chou-Talalay combination index, with ROS (DCFH-DA assay) and apoptosis (caspase-3/7 activity) as endpoints . - Advanced Strategy :

In platinum-resistant cancers, combine with TXNRD1 inhibitors (e.g., butein) to amplify redox stress. Monitor NRF2/KEAP1 pathway activation via qPCR or Western blot to identify resistance mechanisms .

How to mitigate confounding effects of ascorbate-GSH interplay in oxidative stress models?

Q. Answer :

- Key Insight :

GSH depletion reduces ascorbate regeneration from dehydroascorbate, exacerbating oxidative damage. Co-administer ascorbate (100–200 mg/kg in vivo) to spare GSH and improve survival in BSO-treated models . - Method :

Measure ascorbate/dehydroascorbate ratios via HPLC with electrochemical detection in tissues (e.g., kidney, brain) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.